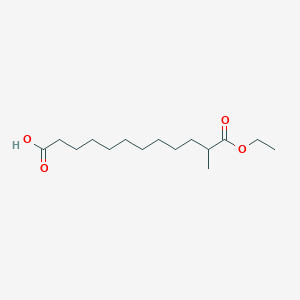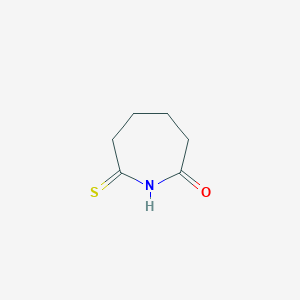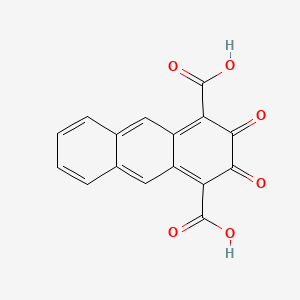
2,3-Dioxo-2,3-dihydroanthracene-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dioxo-2,3-dihydroanthracene-1,4-dicarboxylic acid is an organic compound with the molecular formula C16H8O6. It is a derivative of anthracene, characterized by the presence of two oxo groups and two carboxylic acid groups. This compound is notable for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioxo-2,3-dihydroanthracene-1,4-dicarboxylic acid typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 2,3-dimethylanthracene using potassium permanganate in an alkaline medium. The reaction proceeds as follows:
2,3-Dimethylanthracene+KMnO4→2,3-Dioxo-2,3-dihydroanthracene-1,4-dicarboxylic acid
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic oxidation processes. These methods often use catalysts such as manganese dioxide or cobalt salts to facilitate the oxidation of anthracene derivatives under controlled conditions.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions, such as esterification or amidation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alcohols for esterification, amines for amidation, typically under acidic or basic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroxyanthracene derivatives.
Substitution: Esters and amides of this compound.
Scientific Research Applications
2,3-Dioxo-2,3-dihydroanthracene-1,4-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and as a building block for drug development.
Industry: Utilized in the production of high-performance materials, such as polymers and resins.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular enzymes and proteins. The oxo groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid groups can also participate in binding interactions, affecting molecular pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Anthraquinone: A simpler derivative of anthracene with two oxo groups.
1,4-Dihydroxyanthraquinone: Similar structure but with hydroxyl groups instead of carboxylic acids.
2,3-Dihydroxyanthracene-1,4-dicarboxylic acid: A reduced form with hydroxyl groups.
Uniqueness: 2,3-Dioxo-2,3-dihydroanthracene-1,4-dicarboxylic acid is unique due to the combination of oxo and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2,3-dioxoanthracene-1,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O6/c17-13-11(15(19)20)9-5-7-3-1-2-4-8(7)6-10(9)12(14(13)18)16(21)22/h1-6H,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEZAYUIVCEOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C(=O)C(=O)C(=C3C=C2C=C1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B8057745.png)
![5,12-dihydroxy-7-methoxy-4-[(6-methyloxan-2-yl)oxy]-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carbaldehyde](/img/structure/B8057752.png)
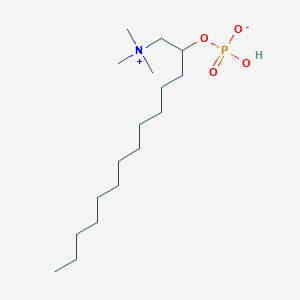
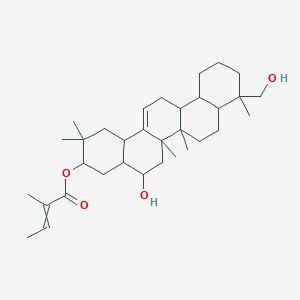
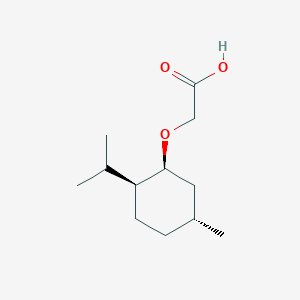
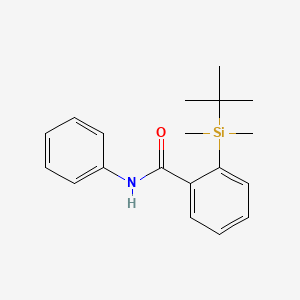
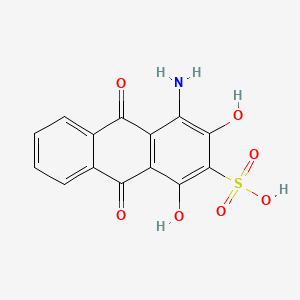
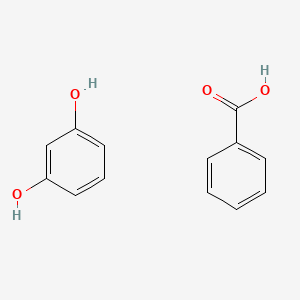
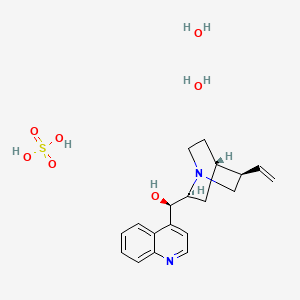
![2-[2-({[5-(Diethylamino)pentan-2-yl]amino}methyl)-1-azabicyclo[2.2.2]oct-3-yl]ethanol](/img/structure/B8057797.png)
![(1R,4S,5S,6S)-5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene](/img/structure/B8057800.png)
![[(8R,9S,14S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate](/img/structure/B8057825.png)
